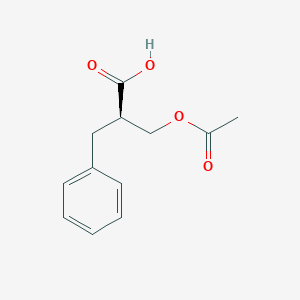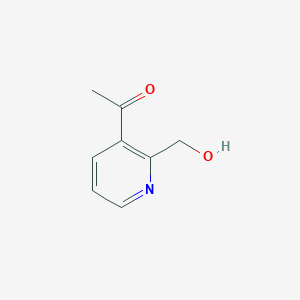![molecular formula C8H11NOS B063841 (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one CAS No. 188301-76-0](/img/structure/B63841.png)
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one, also known as PZM21, is a synthetic compound that has gained attention in recent years due to its potential as a painkiller without the addictive properties of opioids. In
Mécanisme D'action
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one works by binding to the mu opioid receptor, which is the same receptor that opioids such as morphine and fentanyl bind to. However, (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one binds to a different site on the receptor than opioids do, which may explain why it does not have the addictive properties of opioids.
Effets Biochimiques Et Physiologiques
Studies have shown that (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one is effective in reducing pain in animal models. It has also been shown to have antidepressant and anxiolytic effects. (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one does not appear to have the respiratory depressant effects of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one is that it does not have the addictive properties of opioids, which makes it a potentially safer alternative for treating pain. However, (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one is still in the early stages of research and has not yet been tested in humans. One limitation of (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one is that it has a short half-life, which may make it difficult to use as a painkiller.
Orientations Futures
There are several future directions for research on (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one. One area of research is to further explore its potential as a painkiller and to test it in human clinical trials. Another area of research is to investigate its potential use in treating depression and anxiety. Researchers may also explore modifications to the chemical structure of (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one to improve its pharmacological properties. Finally, researchers may investigate the potential use of (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one in combination with other drugs to enhance its effectiveness.
Méthodes De Synthèse
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one was first synthesized by a team of researchers led by Bryan Roth at the University of North Carolina at Chapel Hill. The synthesis method involves a series of chemical reactions starting with commercially available starting materials. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models without the addictive properties of opioids. (1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one has also been studied for its potential use in treating depression and anxiety.
Propriétés
Numéro CAS |
188301-76-0 |
|---|---|
Nom du produit |
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one |
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-4(2)8-3-5(8)6(11)9-7(8)10/h4-5H,3H2,1-2H3,(H,9,10,11)/t5-,8+/m0/s1 |
Clé InChI |
HIOGQDATYFJYMU-YLWLKBPMSA-N |
SMILES isomérique |
CC(C)[C@]12C[C@H]1C(=S)NC2=O |
SMILES |
CC(C)C12CC1C(=S)NC2=O |
SMILES canonique |
CC(C)C12CC1C(=S)NC2=O |
Synonymes |
3-Azabicyclo[3.1.0]hexan-2-one,1-(1-methylethyl)-4-thioxo-,(1R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



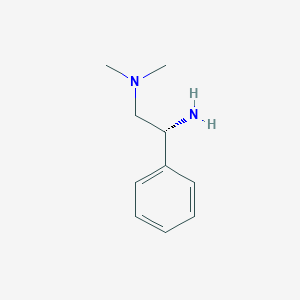
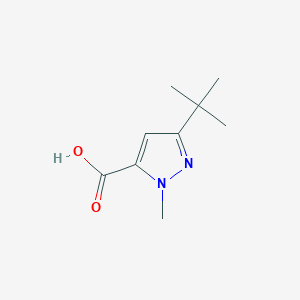
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
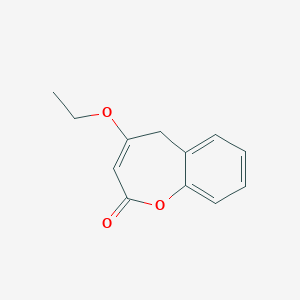

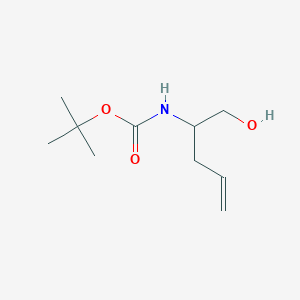
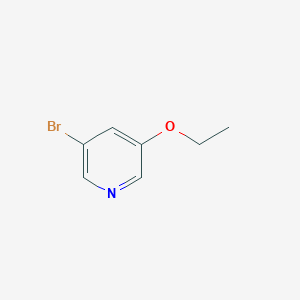
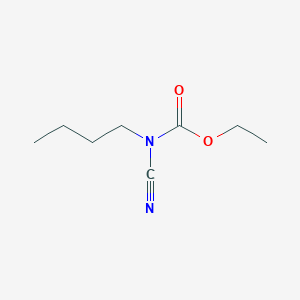
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
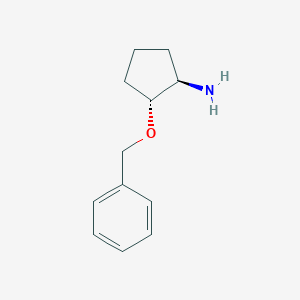
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
